![molecular formula C16H23ClN2O B2425010 3-(4-chlorophenyl)-N-isopropylazepane-1-carboxamide CAS No. 1798513-20-8](/img/structure/B2425010.png)
3-(4-chlorophenyl)-N-isopropylazepane-1-carboxamide
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Description
3-(4-chlorophenyl)-N-isopropylazepane-1-carboxamide, also known as CIPLA-159, is a chemical compound that belongs to the class of azepane carboxamides. It has gained significant attention in scientific research due to its potential therapeutic applications in various fields.
Scientific Research Applications
- Application : The compound has been studied for its second and third harmonic generation (SHG and THG) properties. At five different characteristic wavelengths, it shows significantly higher static and dynamic polarizability compared to urea. Specifically, the SHG and THG values are 56 and 158 times higher than those of standard urea, respectively, at a wavelength of 1064.13 nm .
- Usage : 3-(4-chlorophenyl)-N-isopropylazepane-1-carboxamide has been employed as a catalyst in various reactions, including Diels-Alder reactions. Additionally, it serves as a polymerization agent.
- Research : Although specific studies on this compound’s antiviral properties are scarce, exploring its potential in inhibiting viral replication could be valuable. Researchers may investigate its effects against specific viruses .
- Single Crystal Formation : A novel single crystal of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate has been synthesized via a one-pot sequential strategy under sonication. The crystal structure reveals hydrogen bonding interactions, leading to a layered arrangement .
Nonlinear Optics:
Catalysis and Polymerization
Antiviral Activity
Crystal Engineering
properties
IUPAC Name |
3-(4-chlorophenyl)-N-propan-2-ylazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-12(2)18-16(20)19-10-4-3-5-14(11-19)13-6-8-15(17)9-7-13/h6-9,12,14H,3-5,10-11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECPTJJXEMLMGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCCCC(C1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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